

# The Crimson Treasure of Safflower: A Technical Guide to Carthamone (Carthamin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carthamone**

Cat. No.: **B1231511**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Carthamone**, scientifically known as carthamin, a potent natural red pigment derived from the florets of *Carthamus tinctorius L.* This document details its natural sources, geographical distribution, biosynthesis, and methods for its extraction, purification, and quantification, serving as a vital resource for its application in research, and drug development.

## Natural Sources and Geographical Distribution

**Carthamone** is a quinonechalcone C-glycoside, a red coloring principle found in the petals of the safflower plant, *Carthamus tinctorius L.*, a member of the Asteraceae family.<sup>[1]</sup> This plant is the sole natural source of this unique pigment.

Safflower is an ancient crop with a rich history of cultivation spanning various regions across the globe. It is primarily cultivated in arid and semi-arid regions. Major cultivation areas include countries in Asia, such as China and India, as well as Iran and some Western European nations.<sup>[2][3]</sup> Iran is considered one of the major origins of safflower.<sup>[2]</sup> Historically, its cultivation can be traced back to ancient Egypt, where it was utilized for its vibrant dye.

The tubular flowers of the safflower plant are the primary sites for the concentration of its active metabolites, including carthamin.<sup>[4]</sup> The flower petals contain both yellow and red pigments. The water-soluble yellow pigments, collectively known as safflower yellow, are more abundant,

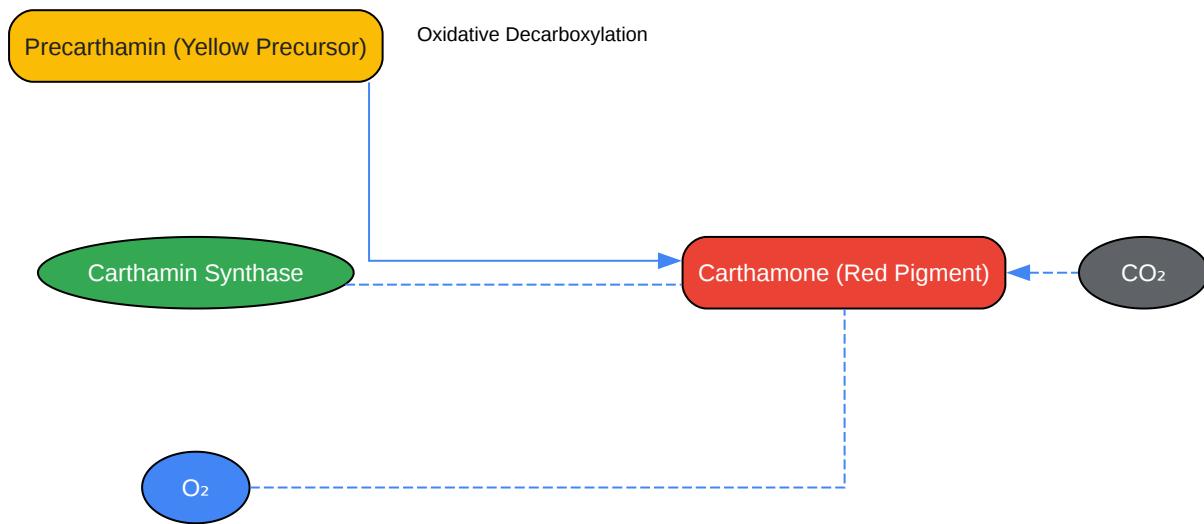
while the water-insoluble red pigment, carthamin, constitutes a smaller but highly valued fraction.[2]

## Quantitative Data on Carthamone Content

The concentration of carthamin in safflower petals can vary significantly depending on the cultivar, geographical location, sowing time, plant density, and harvest time. The red pigment (carthamin) typically constitutes about 3-6% of the total pigments in the flower, while the yellow pigments (carthamidin) make up the majority at 24-30%.[3]

Recent studies have shown that harvesting petals at a later stage of flowering can lead to a higher carthamin content, with averages ranging from 0.34% to 0.45% of the petal's dry weight. [5] The timing of the harvest is a critical factor, as the yellow pigments are converted to the red pigment as the flower matures.[5]

The following table summarizes the quantitative data on carthamin content from various studies:


| Safflower Variety/Condition                                         | Plant Part    | Carthamone (Carthamin) Content (% w/w or mg/g) | Reference           |
|---------------------------------------------------------------------|---------------|------------------------------------------------|---------------------|
| General Content                                                     | Flower Petals | 3-6% of total pigments                         | <a href="#">[3]</a> |
| Cultivar 'Catima' (First Harvest)                                   | Flower Petals | 0.34%                                          | <a href="#">[5]</a> |
| Cultivar 'Catima' (Second Harvest)                                  | Flower Petals | 0.45%                                          | <a href="#">[5]</a> |
| Cultivar 'Manjra'                                                   | Flower Petals | 2.350 mg/g                                     | <a href="#">[6]</a> |
| Cultivar 'Pbns-12' and 'Nari-6'                                     | Flower Petals | 2.21 mg/g                                      | <a href="#">[6]</a> |
| Cultivar 'SSf-658'                                                  | Flower Petals | 1.921 mg/g                                     | <a href="#">[6]</a> |
| Cultivar 'A1'                                                       | Flower Petals | 1.869 mg/g                                     | <a href="#">[6]</a> |
| Cultivar 'co-1'                                                     | Flower Petals | 1.834 mg/g                                     | <a href="#">[6]</a> |
| Various Varieties (DSH-129, Sharda, JSI-7, JSI-103, JSI-97, Nari-6) | Flower Petals | Not specified in abstract                      | <a href="#">[1]</a> |

## Biosynthesis of Carthamone

**Carthamone** is the result of a fascinating enzymatic conversion within the safflower petals. The biosynthesis of this red pigment involves the transformation of a yellow precursor, precarthamin. This conversion is the key step responsible for the characteristic reddening of the safflower corolla during maturation.[\[7\]](#)

The final and critical step in carthamin biosynthesis is catalyzed by the enzyme carthamin synthase.[\[7\]](#) This enzyme, a homolog of peroxidase, facilitates the oxidative decarboxylation of precarthamin to yield carthamin.[\[8\]](#) Unlike typical peroxidases that utilize hydrogen peroxide, carthamin synthase uses molecular oxygen as a hydrogen acceptor in this reaction.[\[7\]](#)

The following diagram illustrates the final step in the biosynthesis of **Carthamone**:



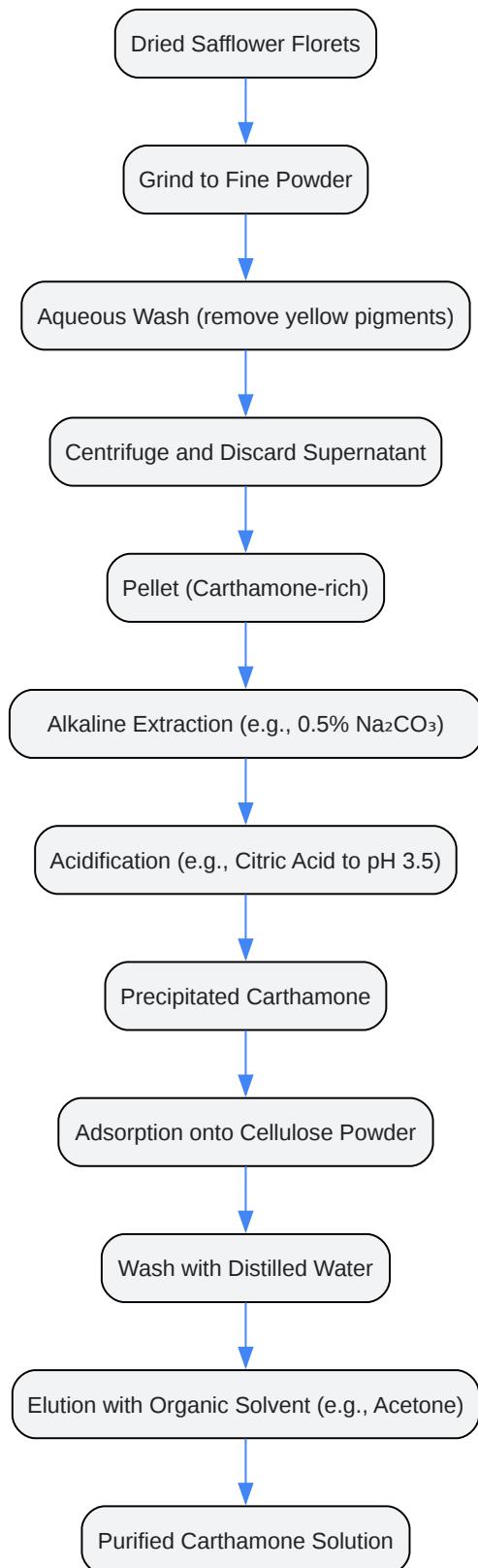
[Click to download full resolution via product page](#)

Final enzymatic step in **Carthamone** biosynthesis.

## Experimental Protocols

### Extraction and Purification of Carthamone

The extraction of carthamin from safflower florets is a multi-step process that leverages the pigment's solubility properties. As carthamin is insoluble in water but soluble in alkaline solutions, the protocol typically involves an initial aqueous wash to remove water-soluble yellow pigments, followed by alkaline extraction of the red pigment.


#### General Protocol:

- Preparation of Plant Material: Dried safflower florets are ground into a fine powder to increase the surface area for extraction.[\[2\]](#)
- Removal of Yellow Pigments: The powdered florets are suspended in water and stirred to dissolve the water-soluble yellow pigments (carthamidin). This suspension is then

centrifuged, and the supernatant containing the yellow pigments is discarded. This washing step is repeated several times until the supernatant is colorless.[9]

- **Alkaline Extraction of Carthamone:** The remaining pellet, rich in carthamin, is then suspended in a dilute alkaline solution, typically 0.5% (w/v) sodium carbonate.[2] The mixture is stirred to dissolve the carthamin. The process is repeated to ensure maximum extraction.
- **Acidification and Precipitation:** The pooled alkaline extracts are then acidified, usually with citric acid or acetic acid, to a pH of around 3.5.[2] This change in pH causes the carthamin to precipitate out of the solution.
- **Adsorption and Purification:** The precipitated carthamin is further purified by adsorption onto a solid matrix, most commonly cellulose powder.[2] The cellulose with the adsorbed carthamin is then washed with distilled water to remove any remaining impurities.
- **Elution of Pure Carthamone:** Finally, the purified carthamin is eluted from the cellulose powder using an organic solvent, such as 60% acetone.[2] The resulting solution contains purified carthamin.

The following diagram outlines the general workflow for the extraction and purification of **Carthamone**:

[Click to download full resolution via product page](#)

General workflow for **Carthamone** extraction.

## Quantification of Carthamone

The quantification of carthamin is crucial for quality control and research purposes. Two primary methods are commonly employed: spectrophotometry and High-Performance Liquid Chromatography (HPLC).

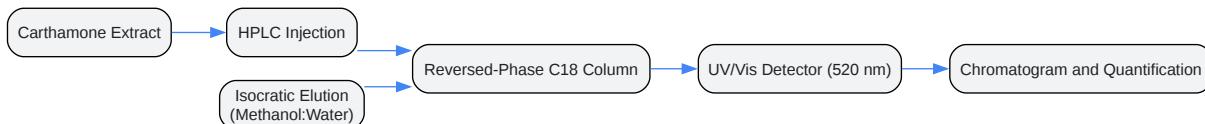
### 4.2.1. Spectrophotometric Quantification

This method relies on measuring the absorbance of a carthamin solution at its maximum absorption wavelength.

- Protocol:

- A purified carthamin solution in a suitable solvent (e.g., acetone) is prepared.
- The absorbance of the solution is measured using a spectrophotometer.
- The spectrophotometric measurement for carthamin is typically performed at a wavelength of around 520 nm.<sup>[2]</sup> The absorbance value is then used to calculate the concentration based on a standard curve or a known extinction coefficient.

### 4.2.2. High-Performance Liquid Chromatography (HPLC) Quantification


HPLC offers a more precise and accurate method for quantifying carthamin, especially in complex mixtures.

- Protocol:

- Sample Preparation: An extract containing carthamin is prepared and filtered before injection into the HPLC system.
- Chromatographic Conditions:
  - Column: A reversed-phase column, such as a Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5  $\mu$ m), is commonly used.<sup>[1]</sup>
  - Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 45:55 v/v) is often employed.<sup>[1]</sup>

- Flow Rate: A typical flow rate is 1 ml/min.[1]
- Detection: Detection is performed using a UV/Vis detector at the maximum absorbance wavelength of carthamin, which is 520 nm.[1]
- Quantification: The concentration of carthamin in the sample is determined by comparing the peak area with that of a known standard.

The following diagram illustrates a typical HPLC workflow for **Carthamone** quantification:



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ijpsonline.com](http://ijpsonline.com) [ijpsonline.com]
- 2. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- 3. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants [frontiersin.org]
- 6. [sdiopr.s3.ap-south-1.amazonaws.com](http://sdiopr.s3.ap-south-1.amazonaws.com) [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]
- 8. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (*Carthamus tinctorius* L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- To cite this document: BenchChem. [The Crimson Treasure of Safflower: A Technical Guide to Carthamone (Carthamin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231511#natural-sources-and-distribution-of-carthamone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)